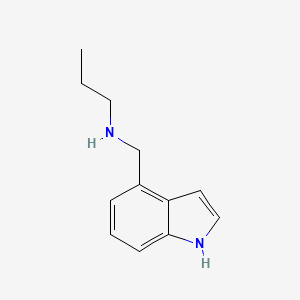

(1H-Indol-4-ylmethyl)(propyl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

N-(1H-indol-4-ylmethyl)propan-1-amine |

InChI |

InChI=1S/C12H16N2/c1-2-7-13-9-10-4-3-5-12-11(10)6-8-14-12/h3-6,8,13-14H,2,7,9H2,1H3 |

InChI Key |

JWMYXXFNVKGPTM-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCC1=C2C=CNC2=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indol 4 Ylmethyl Propyl Amine and Structural Analogues

Retrosynthetic Disconnection Analysis of the (1H-Indol-4-ylmethyl)(propyl)amine Structure

A logical retrosynthetic analysis of this compound suggests two primary disconnection points. The first and most straightforward disconnection is at the C-N bond of the side chain, leading to a 4-halomethyl or 4-formylindole (B1175567) intermediate and propylamine (B44156). The second key disconnection breaks the indole (B1671886) ring itself, opening avenues for various classical and modern indole syntheses.

A common strategy involves the disconnection of the bond between the C4-methyl carbon and the nitrogen of the propylamine. This leads back to a key intermediate, 4-formylindole (also known as indole-4-carboxaldehyde) caymanchem.comcaymanchem.comsigmaaldrich.com. This aldehyde can then be coupled with propylamine via reductive amination to furnish the target compound redalyc.org. The 4-formylindole itself can be synthesized through various methods, including the transformation of a sulfomethyl group researchgate.net.

Alternatively, a more fundamental retrosynthetic approach involves breaking the bonds of the indole nucleus. For instance, a Fischer indole synthesis approach would disconnect the N1-C2 and C3a-C4 bonds, leading back to a substituted phenylhydrazine (B124118) and a suitable carbonyl compound wikipedia.orgbyjus.comquimicaorganica.org. This highlights the importance of selecting an appropriate starting phenylhydrazine that would lead to the desired 4-substituted pattern.

Establishment of the Indole Ring System

The formation of the indole scaffold is a cornerstone of this synthesis. Numerous methods have been developed, each with its own advantages and limitations regarding substrate scope and regioselectivity.

Modified Fischer Indole Synthesis and Alternative Cyclization Reactions

The Fischer indole synthesis, a venerable and widely used method, involves the acid-catalyzed cyclization of a phenylhydrazone wikipedia.orgbyjus.comnih.gov. To obtain a 4-substituted indole, one would start with a meta-substituted phenylhydrazine. However, this can sometimes lead to a mixture of 4- and 6-substituted isomers, depending on the electronic nature of the substituent quimicaorganica.org. Electron-donating groups on the starting pyridylhydrazines have been shown to be efficient for the formation of 4- and 6-azaindoles, suggesting a similar influence in the synthesis of carbocyclic indoles acs.org. The reaction is typically catalyzed by Brønsted or Lewis acids wikipedia.org. While classic, the Fischer synthesis remains a powerful tool, as demonstrated in the total synthesis of various indole alkaloids nih.gov.

Alternative cyclization reactions offer different pathways to the indole nucleus. The Hemetsberger indole synthesis is particularly well-suited for the regiospecific synthesis of 4-substituted indoles starting from ortho-substituted benzaldehydes rsc.org. The Nenitzescu indole synthesis, which involves the reaction of enamines with quinones, can also produce 4-substituted indoles, especially when the enamine bears an electron-withdrawing group rsc.org.

Transition Metal-Catalyzed Coupling and Annulation Strategies for Indole Formation

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of the indole ring. These methods often offer milder reaction conditions and greater functional group tolerance. Palladium-catalyzed reactions, such as the Buchwald modification of the Fischer indole synthesis, allow for the cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ wikipedia.org. Palladium catalysis is also central to the Larock indole synthesis.

Other transition metals like rhodium acs.orgnih.govresearchgate.net, ruthenium rsc.orgacs.org, gold arabjchem.orgmdpi.comnih.gov, and cobalt mdpi.com have been employed in various C-H activation and annulation strategies to construct the indole framework rsc.org. For instance, gold nanoparticles have been used for the intramolecular hydroamination of alkynes to yield indoles mdpi.com. These methods provide powerful alternatives to traditional named reactions for indole synthesis.

Multicomponent Reaction Approaches for Substituted Indoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials, offer an efficient and atom-economical approach to complex molecules acs.org. Several MCRs have been developed for the synthesis of substituted indoles rsc.orgresearchgate.netrsc.org. The Ugi-tetrazole four-component reaction, for example, has been utilized in a two-step sequence to produce highly substituted indoles nih.gov. These strategies allow for the rapid assembly of diverse indole libraries, which can be valuable for structure-activity relationship studies.

Introduction and Functionalization of the (Propyl)amine Side Chain at the Indole C4-Position

Once the indole core is established, or if a pre-functionalized starting material is used, the next critical step is the introduction of the (propyl)amine side chain at the C4 position.

Strategies for Regioselective Functionalization at the Indole C4-Position

Direct functionalization of the indole C4 position is challenging due to the inherent reactivity of other positions, such as C3 and C2 rsc.org. However, significant progress has been made in developing regioselective methods.

One of the most common strategies involves the use of a directing group. For example, an aldehyde group at the C3 position can direct ruthenium-catalyzed C4-alkenylation rsc.orgacs.org. Similarly, Pd(II)-catalyzed C4-selective alkynylation has been achieved using alanine (B10760859) as a transient directing group acs.org. Rhodium-catalyzed direct C-H functionalization at the C4 position of unprotected indoles has also been reported acs.orgnih.govresearchgate.net.

A highly practical approach for the synthesis of this compound involves starting with or synthesizing 4-formylindole caymanchem.comcaymanchem.comsigmaaldrich.com. This key intermediate can be prepared through methods such as the oxidation of 4-hydroxymethylindole, which in turn can be derived from the hydrolysis of 4-chloromethylindole researchgate.net. The 4-formylindole then undergoes reductive amination with propylamine. This reaction typically involves the formation of an intermediate imine, which is then reduced in situ or in a separate step using a reducing agent like sodium borohydride (B1222165) to yield the final secondary amine redalyc.org.

Below is a table summarizing the key intermediates and reactions discussed:

| Intermediate/Product | CAS Number | Molecular Formula | Key Synthetic Reactions | Reference |

| This compound | Not Available | C12H16N2 | Reductive amination of 4-formylindole with propylamine | redalyc.org |

| 4-Formylindole | 1074-86-8 | C9H7NO | Oxidation of 4-hydroxymethylindole; Vilsmeier-Haack formylation (typically at C3) | caymanchem.comcaymanchem.comsigmaaldrich.comresearchgate.net |

| Indole | 120-72-9 | C8H7N | Fischer Indole Synthesis, Transition metal-catalyzed cyclizations | wikipedia.orgmdpi.com |

| Phenylhydrazine | 100-63-0 | C6H8N2 | Starting material for Fischer Indole Synthesis | byjus.com |

Reductive Amination Protocols for Amine Moiety Introduction

The introduction of the propylamino group onto the 1H-indol-4-ylmethyl scaffold is most commonly achieved through reductive amination. This highly versatile and widely used transformation typically involves the reaction of an indole-4-carbaldehyde with propylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The efficiency of this one-pot reaction is often influenced by the choice of reducing agent and reaction conditions.

A variety of reducing agents can be employed for this transformation, each with its own set of advantages. Mild hydride reagents are particularly favored to avoid the reduction of the indole nucleus.

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Advantages |

| Sodium borohydride (NaBH₄) | Methanol or ethanol, room temperature | Cost-effective, readily available, mild |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloromethane or dichloroethane, room temperature | Mild and selective, tolerates a wide range of functional groups |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, slightly acidic pH | Effective at a controlled pH, selective for imines over carbonyls |

The general procedure commences with the dissolution of indole-4-carbaldehyde in a suitable solvent, followed by the addition of propylamine. After a period of stirring to facilitate imine formation, the reducing agent is introduced. The reaction progress is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral amines is a significant area of research. For this compound derivatives, where a stereocenter could be introduced, for instance, by substitution on the propyl chain or the indole ring, enantioselective approaches are crucial.

One conceptual approach involves the use of a chiral auxiliary. An alternative and more atom-economical strategy is the use of catalytic asymmetric reductive amination. This can be achieved by employing a chiral catalyst, such as a transition metal complex with a chiral ligand, to induce enantioselectivity in the reduction of the prochiral imine intermediate.

While a specific documented stereoselective synthesis for this compound is not prevalent, the principles can be extrapolated from syntheses of other chiral amines. For example, the stereoselective preparation of a chiral proline derivative highlights the use of standard transformations to achieve high stereoselectivity, which is confirmed by single-crystal X-ray diffraction analysis. mdpi.com

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification and isolation of the target compound and its intermediates are critical steps to ensure the final product's purity. A combination of techniques is often employed.

Following the reductive amination, the reaction mixture is typically subjected to an aqueous workup to remove inorganic salts and water-soluble impurities. This involves partitioning the reaction mixture between an organic solvent and an aqueous solution, which may be acidic or basic to facilitate the separation of the amine product.

Table 2: Common Purification Techniques

| Technique | Description | Application |

| Extraction | The crude reaction mixture is treated with an immiscible organic solvent and an aqueous solution. The pH of the aqueous layer is adjusted to ensure the amine is in its free base form and preferentially dissolves in the organic layer. | Initial purification to separate the product from inorganic byproducts and polar impurities. |

| Column Chromatography | The crude product is loaded onto a silica (B1680970) gel or alumina (B75360) column and eluted with a mixture of solvents (e.g., hexane (B92381) and ethyl acetate). The polarity of the eluent is gradually increased to separate the desired compound from unreacted starting materials and byproducts. | Primary method for obtaining highly pure samples of the final compound and intermediates. |

| Recrystallization | The purified compound is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of crystals. | Final purification step to obtain a crystalline solid of high purity. |

| Distillation | For liquid products, distillation under reduced pressure can be used to separate the compound based on its boiling point. | Purification of liquid amines or intermediates. |

The purity of the isolated this compound is assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Derivatization Pathways of 1h Indol 4 Ylmethyl Propyl Amine

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus

The indole nucleus is a π-excessive heterocyclic system, making it highly susceptible to electrophilic substitution. The preferred site for this reaction is typically the C3 position of the pyrrole (B145914) ring, as the resulting cationic intermediate (the Wheland intermediate) can be effectively stabilized by the nitrogen atom's lone pair without disrupting the aromaticity of the benzene (B151609) ring. nih.govpearson.comic.ac.uk However, the substituent at the C4 position in (1H-Indol-4-ylmethyl)(propyl)amine can influence the regioselectivity of these reactions.

The (propyl)aminomethyl group at C4 is an electron-donating group, which generally activates the indole ring towards electrophilic attack. While C3 remains the most nucleophilic position in unsubstituted indoles, the presence of substituents on the benzene ring can direct incoming electrophiles to other positions. rsc.org For instance, in 4,6-dimethoxyindoles, electrophilic cyclization can occur at both the C2 and C3 positions. rsc.org

Studies on the electrophilic substitution of various 4-substituted indoles have shown that the nature of the substituent plays a crucial role in determining the reaction's outcome. For example, the rhodium-catalyzed reaction of N-Boc-4-acetoxy-6,7-dihydroindole with vinyldiazoacetates leads to the formation of 4-substituted indoles through a combined C-H activation/Cope rearrangement-elimination mechanism. acs.org

Common electrophilic substitution reactions that this compound could undergo include:

Nitration: Introduction of a nitro group, typically at the C3 position.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) to yield halogenated indoles.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, usually at C3.

Mannich Reaction: Aminomethylation, which would likely occur at the C3 position.

It is important to note that under strongly acidic conditions, indoles can undergo self-condensation or polymerization. nih.gov Therefore, controlling the reaction conditions is crucial for achieving selective electrophilic substitution.

| Reaction Type | Typical Reagents | Expected Major Product | Reference |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-(1H-indol-4-ylmethyl)(propyl)amine | nih.gov |

| Bromination | Br₂/dioxane | 3-Bromo-(1H-indol-4-ylmethyl)(propyl)amine | nih.gov |

| Friedel-Crafts Acylation | Ac₂O/BF₃ | 3-Acetyl-(1H-indol-4-ylmethyl)(propyl)amine | nih.gov |

| Mannich Reaction | CH₂O, HN(CH₃)₂ | 3-((Dimethylamino)methyl)-(1H-indol-4-ylmethyl)(propyl)amine | erciyes.edu.tr |

Transformations Involving the Secondary Amine Functionality

The secondary amine in the side chain of this compound provides a versatile handle for a variety of chemical transformations. These reactions can be used to introduce new functional groups and build more complex molecular architectures.

One of the most common reactions of secondary amines is N-alkylation , which can be achieved using various alkylating agents such as alkyl halides or through reductive amination with aldehydes or ketones. mdpi.com For example, reaction with an alkyl iodide would yield a tertiary amine. Another important transformation is N-acylation , where the amine reacts with acyl chlorides or anhydrides to form amides.

The secondary amine can also participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds in a Michael-type reaction. Furthermore, it can be a precursor for the formation of N-oxides upon treatment with oxidizing agents like m-CPBA or H₂O₂.

Recent research has highlighted the potential for photocatalytic reactions involving secondary amines and indoles, leading to the formation of complex heterocyclic structures. mdpi.com Additionally, secondary amines can be transformed into other functional groups, such as through reaction with anomeric amide reagents to generate isodiazene intermediates, which can then undergo various rearrangements.

| Transformation | Reagents | Product Type | Reference |

| N-Alkylation | R-X (Alkyl halide) | Tertiary amine | mdpi.com |

| N-Acylation | RCOCl (Acyl chloride) | Amide | acs.org |

| Michael Addition | α,β-unsaturated ketone | β-Amino ketone | mdpi.com |

| Oxidation | m-CPBA | N-oxide | acs.org |

Heterocyclic Transformations and Potential for Fused Ring Systems

The structure of this compound, with its reactive indole nucleus and the strategically positioned secondary amine, offers significant potential for the construction of novel fused heterocyclic systems. These transformations often involve intramolecular cyclization reactions, where the side chain reacts with a position on the indole ring.

For instance, intramolecular reactions can lead to the formation of seven- or eight-membered rings fused to the indole core. nih.govacs.org The synthesis of such indole-fused heterocycles is an active area of research due to their presence in many biologically active natural products and pharmaceuticals. nih.gov

One possible strategy involves the activation of the indole C3 position, followed by nucleophilic attack by the secondary amine nitrogen. Alternatively, the amine could be transformed into a leaving group, allowing for an intramolecular Friedel-Crafts-type reaction with the indole ring. The synthesis of indole-fused thiadiazepines has been achieved through a multicomponent reaction involving indoles, which highlights the versatility of the indole scaffold in forming fused systems. nih.gov

Furthermore, cyclization reactions can be designed to involve both the indole nitrogen and a carbon position. For example, tetrahydro-1H-pyridazino[3,4-b]indoles can be used as precursors for the synthesis of fused indole-pyridazine compounds. nih.gov

| Fused Ring System | General Approach | Potential Starting Material Derivatization | Reference |

| Indole-fused Diazepine | Intramolecular cyclization | Activation of C3 and N-alkylation with a suitable electrophile | nih.gov |

| Indole-fused Pyridazine | Cyclization involving the indole nitrogen | Derivatization of the secondary amine to participate in cyclization | nih.gov |

| Spiro-fused Oxepine | Organocatalytic cyclization | Reaction with propargylic alcohols | rsc.org |

Oxidative and Reductive Chemical Manipulations

The this compound molecule can undergo both oxidative and reductive transformations, affecting either the indole nucleus or the side chain.

Oxidation of the indole ring can lead to a variety of products depending on the oxidant and reaction conditions. A common oxidation product of indoles is the corresponding oxindole , where a carbonyl group is introduced at the C2 position. Catalytic enantioselective oxidation of indoles can yield 3-hydroxy-indolenines, which are valuable intermediates in the synthesis of complex alkaloids. nih.gov The oxidation of N-substituted indoles has been shown to be influenced by the nature of the substituent. acs.org In some cases, oxidation can lead to the formation of dimeric or polymeric products. The aromatization of indoline (B122111) derivatives to indoles is another related oxidative process. nih.gov

Reduction of the indole nucleus typically requires strong reducing agents and can lead to the saturation of the pyrrole ring to form an indoline , or complete saturation of both rings to yield an octahydroindole . youtube.com The choice of reducing agent and reaction conditions determines the extent of reduction. For example, catalytic hydrogenation over platinum or rhodium can be used to reduce the pyrrole ring.

The secondary amine in the side chain can also be affected by these redox reactions. For instance, under certain oxidative conditions, the amine could be oxidized, while reductive conditions could potentially lead to de-propylation if not carefully controlled.

| Manipulation | Typical Reagents/Conditions | Resulting Moiety | Reference |

| Oxidation | m-CPBA, H₂O₂ | Oxindole, Hydroxy-indolenine | acs.orgnih.gov |

| Reduction (Pyrrole ring) | H₂, PtO₂ or Rh/C | Indoline | acs.org |

| Reduction (Full) | Strong reducing agents (e.g., Na/amyl alcohol) | Octahydroindole | youtube.com |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy stands as an unparalleled tool for the complete structural assignment of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, including two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), a detailed connectivity map of the molecule can be constructed.

For (1H-Indol-4-ylmethyl)(propyl)amine, specific proton and carbon chemical shifts provide a fingerprint of its electronic environment. The aromatic protons of the indole (B1671886) ring are expected to resonate in the downfield region, typically between δ 6.5 and 7.5 ppm, with their specific shifts and coupling constants dictated by their position on the bicyclic system. The methylene (B1212753) bridge protons (CH₂) adjacent to the indole ring and the nitrogen atom would likely appear as a singlet or a multiplet in the range of δ 3.8-4.5 ppm. The propyl group protons would exhibit characteristic multiplets: a triplet for the terminal methyl (CH₃) group around δ 0.9 ppm, a sextet for the central methylene (CH₂) group around δ 1.5-1.7 ppm, and a triplet for the methylene group attached to the nitrogen (NCH₂) around δ 2.5-2.8 ppm. The N-H proton of the secondary amine and the indole N-H proton would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum would further corroborate the structure, with the aromatic carbons of the indole ring appearing in the δ 110-140 ppm region. The methylene carbons and the propyl group carbons would resonate in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Indole N-H | Variable (broad s) | s |

| Aromatic-H | 6.5 - 7.5 | m |

| Ar-CH₂-N | 3.8 - 4.5 | s |

| N-H (amine) | Variable (broad s) | s |

| N-CH₂-CH₂ | 2.5 - 2.8 | t |

| CH₂-CH₂-CH₃ | 1.5 - 1.7 | sext |

| CH₂-CH₃ | ~ 0.9 | t |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions. s = singlet, t = triplet, sext = sextet, m = multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Indole C (quaternary) | 125 - 140 |

| Indole C-H | 100 - 125 |

| Ar-CH₂-N | 45 - 55 |

| N-CH₂-CH₂ | 40 - 50 |

| CH₂-CH₂-CH₃ | 20 - 30 |

| CH₂-CH₃ | 10 - 15 |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS is a critical technique for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement of the molecular ion. For this compound (C₁₂H₁₆N₂), the expected exact mass would be calculated and compared to the experimentally determined value, with a mass accuracy in the low parts-per-million (ppm) range confirming the molecular formula.

Furthermore, fragmentation analysis through techniques like tandem mass spectrometry (MS/MS) offers valuable structural insights. The fragmentation pattern of this compound would likely involve characteristic losses. A primary fragmentation pathway would be the cleavage of the benzylic C-N bond, leading to the formation of a stable indol-4-ylmethyl cation. Another expected fragmentation would be the loss of a propyl group.

Table 3: Key Predicted HRMS Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M+H]⁺ | C₁₂H₁₇N₂⁺ | 189.1386 |

| [M-C₃H₇]⁺ | C₉H₉N₂⁺ | 145.0760 |

| [C₉H₈N]⁺ | Indol-4-ylmethyl cation | 130.0651 |

Note: m/z values are for the monoisotopic mass of the protonated species.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands. A sharp to moderately broad band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the indole ring. A weaker, sharp band in a similar region would correspond to the N-H stretch of the secondary amine. C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C stretching vibrations of the indole ring would appear in the 1600-1450 cm⁻¹ region. A C-N stretching vibration would be expected in the 1350-1000 cm⁻¹ range.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretch | 3300 - 3500 |

| Amine N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-N | Stretch | 1350 - 1000 |

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for determining the purity of a synthesized compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

HPLC is a robust and widely used technique for the separation, identification, and quantification of chemical compounds. For the analysis of this compound, a reversed-phase HPLC method, typically using a C18 column, would be employed. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier such as acetonitrile (B52724) or methanol, run in either isocratic or gradient mode to achieve optimal separation from any impurities or starting materials.

Detection can be performed using several modalities. A Diode Array Detector (DAD) or a UV-Vis detector would be suitable, as the indole moiety exhibits strong UV absorbance. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could also be used for universal detection, while coupling the HPLC system to a mass spectrometer (LC-MS) would provide the highest degree of selectivity and sensitivity, allowing for the simultaneous confirmation of the target compound's identity and the characterization of any co-eluting impurities.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation and Sensitivity

UHPLC, which utilizes columns with smaller particle sizes (< 2 µm) and higher operating pressures than conventional HPLC, offers significant advantages in terms of resolution, speed, and sensitivity. A UHPLC method for this compound would result in much sharper and narrower peaks, leading to improved separation efficiency and lower detection limits. The principles of separation and detection would be analogous to HPLC, but with significantly shorter analysis times, often under five minutes, making it a highly efficient technique for high-throughput purity screening and quantitative analysis.

Computational Chemistry and in Silico Modeling Studies of 1h Indol 4 Ylmethyl Propyl Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (1H-Indol-4-ylmethyl)(propyl)amine, DFT calculations can provide a wealth of information about its intrinsic molecular properties. By solving the Schrödinger equation for the molecule, DFT can be used to determine optimized molecular geometry, electronic energies, and the distribution of electron density.

Key parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, DFT can be employed to calculate various molecular descriptors that are crucial for understanding the reactivity and interaction potential of this compound. These descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Electronegativity (χ): The ability of a molecule to attract electrons.

Hardness (η): A measure of the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of change in electron distribution.

A hypothetical DFT analysis of this compound could yield the following data, which would be instrumental in predicting its behavior in chemical reactions and biological systems.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit |

| HOMO Energy | -5.8 | eV |

| LUMO Energy | -0.5 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Ionization Potential (I) | 5.8 | eV |

| Electron Affinity (A) | 0.5 | eV |

| Electronegativity (χ) | 3.15 | eV |

| Hardness (η) | 2.65 | eV |

| Softness (S) | 0.38 | eV⁻¹ |

These values would suggest a molecule with a significant degree of kinetic stability, typical of many indole (B1671886) derivatives.

Molecular Docking Simulations to Investigate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com In the context of drug discovery, molecular docking is used to predict how a small molecule, such as this compound, might interact with a protein target at the atomic level. This allows for the prediction of binding affinity and the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Given the structural similarity of this compound to serotonin (B10506) (5-hydroxytryptamine), a primary area of investigation would be its interaction with serotonin receptors (5-HT receptors), a large family of G-protein-coupled receptors and ligand-gated ion channels. nih.govwikipedia.org These receptors are involved in a wide range of physiological and neurological processes. nih.gov

A typical molecular docking study would involve:

Preparation of the Receptor: Obtaining the 3D structure of a target 5-HT receptor subtype from a protein data bank or through homology modeling.

Preparation of the Ligand: Generating a 3D conformation of this compound.

Docking Simulation: Using a docking algorithm to systematically explore the conformational space of the ligand within the binding site of the receptor.

Scoring and Analysis: Ranking the predicted binding poses based on a scoring function, which estimates the binding free energy, and analyzing the interactions for the most favorable poses.

The results of a molecular docking simulation could be presented in a table summarizing the predicted binding energies and key interacting residues for different 5-HT receptor subtypes.

Table 2: Hypothetical Molecular Docking Results of this compound with 5-HT Receptor Subtypes

| Receptor Subtype | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 5-HT1A | -8.5 | Asp116, Phe361, Trp358 |

| 5-HT2A | -9.2 | Asp155, Ser239, Trp336 |

| 5-HT2C | -8.9 | Asp134, Ser238, Trp324 |

| 5-HT7 | -7.8 | Asp162, Phe347, Tyr368 |

These hypothetical results would suggest that this compound has a strong predicted affinity for several 5-HT receptors, with a particularly favorable interaction with the 5-HT2A receptor.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. pnas.org For this compound, MD simulations can provide insights into its conformational flexibility and the stability of its complex with a biological target.

An MD simulation of the this compound-receptor complex, obtained from molecular docking, would involve placing the complex in a simulated physiological environment (a box of water molecules and ions) and solving Newton's equations of motion for the system. nih.gov This allows for the observation of the dynamic behavior of the complex over a period of nanoseconds to microseconds.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the course of the simulation.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the receptor.

Binding Free Energy Calculations: Using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to provide a more accurate estimation of the binding affinity. nih.gov

The results of an MD simulation can be visualized and quantified to provide a detailed understanding of the ligand's binding mode and the factors contributing to its stability.

Table 3: Hypothetical MD Simulation Analysis of the this compound-5-HT2A Receptor Complex

| Parameter | Result | Interpretation |

| Average RMSD of Protein Backbone | 1.5 Å | The protein structure remains stable throughout the simulation. |

| Average RMSD of Ligand | 0.8 Å | The ligand remains stably bound in the binding pocket. |

| Key Hydrogen Bond Occupancy | Asp155 (95%), Ser239 (80%) | Strong and persistent hydrogen bonds contribute to binding affinity. |

| MM/GBSA Binding Free Energy | -45 kcal/mol | A highly favorable binding free energy, indicating a stable complex. |

These hypothetical findings would suggest that this compound forms a stable and long-lasting complex with the 5-HT2A receptor, reinforcing the predictions from molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

For this compound, a QSAR study would involve a dataset of structurally related indoleamine analogues with known biological activities (e.g., binding affinities for a specific receptor). Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each analogue. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activities. nih.gov

The resulting QSAR model can be represented by an equation that can be used to predict the activity of new analogues. The statistical quality of the model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov

Table 4: Hypothetical QSAR Model for 5-HT2A Receptor Affinity of this compound Analogues

| Descriptor | Coefficient | Description |

| LogP | +0.45 | Positive correlation with hydrophobicity |

| Molecular Weight | -0.12 | Negative correlation with molecular size |

| Dipole Moment | +0.28 | Positive correlation with polarity |

| Model Statistics | ||

| R² | 0.85 | |

| Q² | 0.75 |

This hypothetical QSAR model would indicate that increased hydrophobicity and polarity, and decreased molecular size, are favorable for the 5-HT2A receptor affinity of this compound analogues. Such a model would be a valuable tool for the rational design of new compounds with improved activity profiles.

Structure Activity Relationship Sar Studies of 1h Indol 4 Ylmethyl Propyl Amine Analogues

Positional and Substituent Effects on the Indole (B1671886) Ring System (e.g., N1, C2, C3, C5, C6, C7)

The indole ring is a privileged scaffold in medicinal chemistry, and its substitution pattern profoundly influences the pharmacological profile of its derivatives. rsc.org Studies on various indole-containing compounds have demonstrated that modifications at different positions of the indole nucleus can lead to significant changes in potency and selectivity.

For instance, in a series of 4-indolyl-2-arylaminopyrimidine derivatives, the position and nature of substituents on the indole ring were found to be crucial for their anti-inflammatory activity. nih.gov While this study does not directly examine (1H-Indol-4-ylmethyl)(propyl)amine, the principles of substituent effects can be extrapolated. It has been observed that the introduction of different functional groups on the indole ring can modulate properties such as hydrogen bonding capacity, lipophilicity, and electronic distribution, all of which are critical for receptor interaction. nih.gov

In the context of indole derivatives, substitution at the N1 position of the indole ring with various groups has been shown to significantly alter biological activity. For example, in the case of N-(4-pyridinyl)-1H-indol-1-amines, the N-substituent plays a key role in their cholinomimetic and adrenergic properties. ebi.ac.uknih.gov Similarly, substitutions at other positions like C5 and C6 have been explored in various indole-based compounds to enhance their binding affinity and selectivity for specific biological targets. nih.gov For example, in a study of indole-based HIV-1 fusion inhibitors, substitutions at the 5- and 6-positions of the indole ring were investigated to optimize antiviral activity. nih.gov

Research on other indole derivatives has shown that substitution at position 4 of the indole ring can sometimes be less favorable for activity compared to other positions. researchgate.net Conversely, for certain classes of compounds, substitution at the C7 position has been found to be the most favorable. researchgate.net The electronic nature of the substituent (electron-donating or electron-withdrawing) also plays a pivotal role.

| Position of Substitution | General Effect on Activity (based on related indole derivatives) | Reference |

| N1 | Can significantly modulate activity and selectivity. | ebi.ac.uk, nih.gov |

| C2 | Introduction of a hydrogen-bond acceptor can lead to intramolecular hydrogen bonding. | nih.gov |

| C3 | Often a key position for substitution in many bioactive indoles. | nih.gov |

| C4 | Can be a less favorable position for substitution in some series. | researchgate.net |

| C5 | Substitution at this position can enhance activity. | nih.gov |

| C6 | Modifications at this position have been explored to optimize activity. | nih.gov |

| C7 | Can be a highly favorable position for substitution. | researchgate.net |

Influence of Alkyl Chain Length and Branching within the Propylamine (B44156) Moiety

The n-propyl group in the propylamine moiety of this compound is a critical determinant of its interaction with biological targets. The length and branching of this alkyl chain can significantly affect binding affinity and functional activity.

In studies of related compounds, such as 4-indolyl-2-arylaminopyrimidine derivatives, it was observed that for open-chain aliphatic amines, the anti-inflammatory activity increased with the extension of the chain length. nih.gov This suggests that a longer alkyl chain might lead to enhanced hydrophobic interactions within the binding pocket of the target protein.

The selection of a propyl group in many bioactive molecules, such as in besipirdine (B1666854) (N-propyl-N-(4-pyridinyl)-1H-indol-1-amine), was the result of extensive SAR studies that identified it as optimal for activity. ebi.ac.uknih.gov Shorter or longer alkyl chains often result in diminished potency. Branching of the alkyl chain, for instance, replacing the n-propyl group with an isopropyl group, can also have a profound impact. Such a change can alter the steric profile of the molecule, potentially leading to a different binding orientation or reduced affinity due to steric hindrance.

| Alkyl Chain Modification | Expected Impact on Activity | Rationale |

| Shortening the chain (e.g., ethyl) | Likely to decrease activity. | Reduced hydrophobic interactions. |

| Lengthening the chain (e.g., butyl) | May increase or decrease activity depending on the target's binding pocket size. | Potential for enhanced hydrophobic interactions or steric clash. |

| Branching the chain (e.g., isopropyl) | Likely to decrease activity. | Increased steric bulk may hinder optimal binding. |

Stereochemical Impact on Molecular Recognition and Functional Response

Stereochemistry is a fundamental aspect of drug action. While this compound itself is achiral, the introduction of chiral centers through substitution on the propylamine moiety or the indole ring would result in stereoisomers with potentially different pharmacological properties.

Biological systems, such as receptors and enzymes, are chiral environments. Consequently, enantiomers of a chiral molecule often exhibit different affinities and efficacies. The differential binding of stereoisomers is a well-established principle in medicinal chemistry. For a hypothetical chiral analogue of this compound, one enantiomer would likely fit more precisely into the binding site of its target protein, leading to a stronger and more specific interaction. The other enantiomer might have a weaker interaction or even interact with a different target, potentially leading to off-target effects.

Bioisosteric Replacements of Key Functional Groups and Their Mechanistic Implications

Bioisosteric replacement is a strategy used in drug design to modify a compound's properties by replacing a functional group with another that has similar steric and electronic characteristics. In the context of this compound, several bioisosteric replacements could be considered to modulate its activity.

The indole ring itself can be replaced by other bicyclic heteroaromatic systems such as benzofuran, benzothiophene, or indazole. Such replacements can alter the hydrogen bonding capabilities and the electronic nature of the ring system, which can have significant mechanistic implications. For example, a study on a potent and selective PI3Kδ inhibitor successfully employed the bioisosteric replacement of an indole moiety to develop the final compound. nih.gov

The secondary amine in the propylamine side chain is another key functional group that could be a target for bioisosteric replacement. Replacing the N-H group with an oxygen atom (to form an ether) or a sulfur atom (to form a thioether) would eliminate the hydrogen bond donating capability and alter the polarity and basicity of the molecule.

| Functional Group | Bioisosteric Replacement | Potential Mechanistic Implication |

| Indole NH | N-methylation | Loss of hydrogen bond donor capability, increase in lipophilicity. |

| Indole Ring | Benzofuran, Benzothiophene, Indazole | Altered electronics and hydrogen bonding potential. nih.gov |

| Secondary Amine | Ether, Thioether | Loss of hydrogen bond donating capability and basicity. |

Derivation of Pharmacophore Models for Indole-4-ylmethylamine Derivatives

A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target. For the indole-4-ylmethylamine class of compounds, a pharmacophore model can be derived from the structures of active analogues. nih.govmdpi.comnih.gov

Based on the structure of this compound and SAR data from related compounds, a hypothetical pharmacophore model would likely include:

A hydrogen bond donor feature: corresponding to the N-H group of the indole ring. nih.gov

An aromatic/hydrophobic region: represented by the indole ring itself.

A hydrogen bond acceptor/ionizable feature: corresponding to the secondary amine in the propylamine side chain.

A hydrophobic feature: represented by the n-propyl group.

The relative spatial arrangement of these features is crucial for biological activity. Such a model can be used for virtual screening of compound libraries to identify new molecules with the potential for similar biological activity or to guide the design of new, more potent analogues. nih.govmdpi.comnih.gov

| Pharmacophoric Feature | Corresponding Structural Element | Importance for Activity |

| Hydrogen Bond Donor | Indole N-H | Often crucial for anchoring the ligand in the binding site. nih.gov |

| Aromatic/Hydrophobic Region | Indole Ring | Provides key hydrophobic and/or pi-stacking interactions. |

| Hydrogen Bond Acceptor/Ionizable Feature | Secondary Amine | Can form ionic or hydrogen bonds with the target. |

| Hydrophobic Feature | n-Propyl Group | Contributes to binding affinity through hydrophobic interactions. |

In Vitro Receptor Pharmacology and Molecular Interaction Studies

In Vitro Ligand Binding Affinity Assays for Relevant Receptors (e.g., Monoamine Receptors, Sigma Receptors)

No studies reporting the results of in vitro ligand binding affinity assays for (1H-Indol-4-ylmethyl)(propyl)amine at monoamine receptors (such as serotonin (B10506), dopamine, and norepinephrine (B1679862) transporters or receptor subtypes) or sigma receptors were identified. Therefore, its binding profile, including key metrics like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) at these targets, remains uncharacterized in the public domain.

Table 1: Ligand Binding Affinity for this compound at Monoamine and Sigma Receptors

| Receptor/Transporter | Binding Affinity (Ki/IC50) |

|---|---|

| Serotonin Transporter (SERT) | Data not available |

| Dopamine Transporter (DAT) | Data not available |

| Norepinephrine Transporter (NET) | Data not available |

| Sigma-1 Receptor | Data not available |

| Sigma-2 Receptor | Data not available |

| 5-HT Receptor Subtypes | Data not available |

Cell-Based Functional Assays to Determine Agonistic or Antagonistic Potency

There is no available data from cell-based functional assays that would define the activity of this compound. Such assays are crucial for determining whether a compound acts as an agonist, antagonist, inverse agonist, or allosteric modulator at a given receptor. As a result, the potency (e.g., EC50 for agonists or IC50 for antagonists) and efficacy of this compound at any receptor are currently unknown.

Table 2: Functional Potency of this compound in Cell-Based Assays

| Receptor | Functional Activity | Potency (EC50/IC50) |

|---|---|---|

| Monoamine Receptors | Data not available | Data not available |

Enzymatic Assays for Evaluation of Enzyme Inhibition or Activation (e.g., Monoamine Oxidases, Tryptophan Dioxygenases)

No published research was found that evaluated the effect of this compound on the activity of enzymes relevant to neuropharmacology. Specifically, its potential to inhibit or activate key enzymes such as Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), or tryptophan pathway enzymes like Tryptophan Dioxygenase (TDO) or Indoleamine 2,3-Dioxygenase (IDO) has not been reported.

Table 3: Enzymatic Inhibition/Activation by this compound

| Enzyme | Type of Assay | Result (e.g., IC50, Ki) |

|---|---|---|

| Monoamine Oxidase A (MAO-A) | Data not available | Data not available |

| Monoamine Oxidase B (MAO-B) | Data not available | Data not available |

| Tryptophan Dioxygenase (TDO) | Data not available | Data not available |

Analysis of Intracellular Signaling Pathway Modulation (e.g., G-protein Coupled Receptor Pathways, Kinase Cascades)

Information regarding the modulation of intracellular signaling pathways by this compound is not available. Studies investigating its effects on second messenger systems (e.g., cAMP, inositol (B14025) phosphates), G-protein activation, β-arrestin recruitment, or downstream kinase cascades have not been published. The interaction of related indole (B1671886) derivatives with G-protein coupled receptors suggests this would be a relevant area of investigation.

Mechanistic Characterization of Molecular Target Engagement

Due to the absence of primary binding and functional data, no studies on the mechanistic characterization of how this compound engages with any potential molecular targets have been performed or published. This includes a lack of information on its binding mode, the specific amino acid residues involved in a potential interaction, or whether its binding is competitive, non-competitive, or reversible.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Biochemical Transformations and in Vitro Metabolic Fate of Indole Derived Propylamines

Pathways of Tryptophan Metabolism to Indole (B1671886) Derivatives by Biological Systems (General Context)

Tryptophan, an essential amino acid, serves as a precursor for a multitude of bioactive compounds through several metabolic pathways in both host cells and the gut microbiota. nih.govmdpi.com The metabolism of tryptophan is broadly categorized into three main routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole pathway. mdpi.comnih.gov While the kynurenine pathway is the major route of tryptophan degradation in mammals, accounting for over 95% of its metabolism, the indole pathway is predominantly carried out by the gut microbiota. wikipedia.orgfrontiersin.org

The gut microbiota possesses enzymes, such as tryptophanase, that can convert tryptophan into indole and a variety of its derivatives. nih.govwikipedia.org These derivatives include indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), indole-3-aldehyde (I3A), and tryptamine (B22526). nih.gov These microbially-produced indole compounds can be absorbed from the gut and undergo further metabolism in the liver. researchgate.netnih.gov The diversity of these metabolites highlights the significant role of the gut microbiome in influencing host physiology through the production of neuroactive and immunoactive molecules derived from tryptophan.

Microbial Biotransformation and Derivatization of Indole Scaffolds (e.g., Gut Microbiota Studies)

The gut microbiota plays a crucial role in the biotransformation of dietary and endogenous compounds, including the derivatization of indole scaffolds. nih.gov Various bacterial species residing in the gut can metabolize tryptophan to produce indole. frontiersin.org Once formed, the indole nucleus can undergo further transformations by the gut microbiota.

While specific studies on the microbial biotransformation of (1H-Indol-4-ylmethyl)(propyl)amine are not available, general microbial metabolic reactions on indole derivatives can be considered. These can include:

Hydroxylation: Microbial enzymes may introduce hydroxyl groups onto the indole ring, a common detoxification pathway.

N-Oxidation: The nitrogen atom of the indole ring or the secondary amine can be oxidized.

Dealkylation: The propyl group attached to the amine nitrogen could potentially be removed through N-dealkylation processes.

Ring Cleavage: Although less common, some microorganisms are capable of degrading the indole ring structure itself. frontiersin.org

The specific metabolites produced would depend on the composition of the individual's gut microbiota and the specific enzymes expressed. nih.gov These microbial transformations can significantly alter the biological activity of the parent compound.

In Vitro Enzymatic Biotransformation by Hepatic Microsomes and Isolated Enzymes (e.g., Cytochrome P450, Flavin-Containing Monooxygenases)

Upon absorption, indole derivatives are primarily metabolized in the liver by a suite of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP450) and Flavin-Containing Monooxygenase (FMO) systems. nih.govnih.govcore.ac.uk These enzymes are located in the endoplasmic reticulum of hepatocytes and are responsible for the oxidative metabolism of a vast array of xenobiotics. researchgate.net

Cytochrome P450 (CYP450):

The CYP450 superfamily is a major contributor to the phase I metabolism of many drugs and xenobiotics. In the context of indole metabolism, several CYP isoforms are known to be involved. For instance, CYP2A6, CYP2C19, and CYP2E1 have been shown to oxidize indole to various hydroxylated metabolites such as indoxyl (3-hydroxyindole) and 6-hydroxyindole. researchgate.netacs.orgnih.gov CYP3A4 is another important enzyme involved in the metabolism of many indole-containing compounds and has been noted for its high aromatase activity on indoline (B122111) structures. nih.govresearchgate.net

For this compound, potential CYP450-mediated reactions include:

Aromatic Hydroxylation: Oxidation at various positions on the indole ring (e.g., C5, C6, or C7) to form hydroxylated metabolites.

N-Dealkylation: Removal of the propyl group from the secondary amine to yield 4-aminomethyl-1H-indole.

Aliphatic Hydroxylation: Hydroxylation of the propyl chain.

N-Oxidation: Oxidation of the secondary amine to a hydroxylamine (B1172632) or nitrone.

Flavin-Containing Monooxygenases (FMOs):

FMOs are another class of phase I enzymes that catalyze the oxygenation of nucleophilic nitrogen, sulfur, and phosphorus atoms in a variety of substrates. core.ac.uknih.gov While CYP450s are generally the primary enzymes for carbon oxidation, FMOs can play a significant role in the N-oxidation of secondary and tertiary amines. nih.govresearchgate.net In some cases, dietary indoles have been shown to down-regulate FMO activity. researchgate.net

For this compound, FMOs could potentially catalyze:

N-Oxidation: Oxidation of the secondary amine to form the corresponding N-oxide.

The relative contribution of CYP450 and FMO to the metabolism of this compound would need to be determined through in vitro studies with specific enzyme inhibitors and recombinant enzymes.

Identification and Characterization of In Vitro Metabolites

Based on the known metabolic pathways of indole derivatives, a number of potential in vitro metabolites of this compound can be postulated. The identification and characterization of these metabolites would typically be carried out using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy following incubation of the parent compound with liver microsomes or recombinant enzymes. nih.govnih.gov

The following table outlines the potential in vitro metabolites of this compound and the likely enzymatic pathways involved in their formation.

| Potential Metabolite | Proposed Metabolic Pathway | Enzyme System(s) Likely Involved |

| 5-Hydroxy-(1H-indol-4-ylmethyl)(propyl)amine | Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP2D6, CYP3A4) |

| 6-Hydroxy-(1H-indol-4-ylmethyl)(propyl)amine | Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP2A6) |

| 7-Hydroxy-(1H-indol-4-ylmethyl)(propyl)amine | Aromatic Hydroxylation | Cytochrome P450 |

| This compound N-oxide | N-Oxidation | Flavin-Containing Monooxygenases (FMOs), Cytochrome P450 |

| 4-Aminomethyl-1H-indole | N-Dealkylation | Cytochrome P450 |

| (1H-Indol-4-yl)methanol | Oxidative deamination followed by reduction | Monoamine Oxidase (MAO), Alcohol Dehydrogenase |

| 1H-Indole-4-carboxylic acid | Oxidative deamination followed by oxidation | Monoamine Oxidase (MAO), Aldehyde Dehydrogenase |

| (1H-Indol-4-ylmethyl)(1-hydroxypropyl)amine | Aliphatic Hydroxylation | Cytochrome P450 |

| (1H-Indol-4-ylmethyl)(2-hydroxypropyl)amine | Aliphatic Hydroxylation | Cytochrome P450 |

| (1H-Indol-4-ylmethyl)(3-hydroxypropyl)amine | Aliphatic Hydroxylation | Cytochrome P450 |

Further phase II metabolism of the hydroxylated metabolites could also occur, leading to the formation of glucuronide and sulfate (B86663) conjugates, which would increase their water solubility and facilitate their excretion.

Advanced Research Applications and Future Directions for 1h Indol 4 Ylmethyl Propyl Amine Research

Development of Chemical Probes for Specific Biological Targets

Chemical probes are essential tools for dissecting complex biological processes. A molecule like (1H-Indol-4-ylmethyl)(propyl)amine could serve as a starting point for the development of potent and selective probes. By modifying its structure, for instance, by introducing reporter tags such as fluorophores or biotin, researchers could create tools to visualize and isolate specific biological targets. The indole (B1671886) ring can participate in π-stacking and hydrogen bonding interactions, while the secondary amine provides a handle for further chemical modification.

Potential biological targets for probes derived from this scaffold could include G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in neurotransmitter metabolism, given the structural similarities of indoleamines to endogenous signaling molecules like serotonin (B10506). The development process would involve iterative rounds of chemical synthesis and biological testing to optimize affinity and selectivity.

Table 1: Potential Biological Targets for this compound-Based Chemical Probes

| Target Class | Specific Example | Rationale for Targeting |

| G-Protein Coupled Receptors (GPCRs) | 5-HT Receptors | Structural similarity to serotonin. |

| Ion Channels | Voltage-gated sodium channels | Indole-containing compounds are known to modulate these channels. |

| Enzymes | Monoamine Oxidase (MAO) | Indoleamines can be substrates or inhibitors of MAO. |

Exploration of Diversity-Oriented Synthesis for Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy to create structurally diverse small molecule libraries for biological screening. Starting from a common scaffold, such as the 4-substituted indole core of this compound, a multitude of analogs can be generated by systematically varying the substituents. For example, the propyl group could be replaced with a wide range of other alkyl or aryl groups, and the indole nitrogen could be functionalized.

A DOS approach would enable the rapid exploration of the chemical space around the parent compound. This would facilitate the identification of structure-activity relationships (SAR) and the discovery of molecules with novel or improved biological activities. The resulting library could be screened against a panel of biological targets to uncover new therapeutic leads.

Integration of Multi-Omics Data in Indoleamine Research

The era of "big data" in biology offers unprecedented opportunities to understand the effects of small molecules on complex biological systems. By treating cells or model organisms with this compound and analyzing the resulting changes at multiple molecular levels—genomics, transcriptomics, proteomics, and metabolomics—researchers can gain a holistic view of its biological impact.

This multi-omics approach can help to identify the primary targets of the compound, as well as downstream signaling pathways and off-target effects. For instance, transcriptomic analysis could reveal changes in gene expression profiles, while metabolomic analysis could identify alterations in metabolic pathways. Integrating these datasets can provide a comprehensive understanding of the compound's mechanism of action.

High-Throughput Screening Platforms for Identifying Novel Biological Activities

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for a specific biological activity. A library of compounds based on the this compound scaffold could be subjected to HTS to identify hits for a variety of disease-relevant targets. These screens can be designed to measure various endpoints, such as enzyme inhibition, receptor binding, or changes in cell viability.

The development of novel HTS assays, including cell-based phenotypic screens, can uncover unexpected biological activities that might not be predicted based on the compound's structure alone. For example, a screen for compounds that protect neurons from oxidative stress could reveal neuroprotective properties of certain this compound derivatives.

Innovations in Analytical Techniques for Indoleamine Detection and Quantification

Advances in analytical chemistry are crucial for studying the pharmacokinetics and pharmacodynamics of novel compounds. For a molecule like this compound, highly sensitive and specific analytical methods would be required to detect and quantify its presence in biological samples such as plasma, brain tissue, or urine.

Techniques such as liquid chromatography-mass spectrometry (LC-MS) and capillary electrophoresis are well-suited for this purpose. The development of new ionization sources and mass analyzers continues to improve the sensitivity and resolution of these methods. Furthermore, the use of stable isotope-labeled internal standards can enhance the accuracy and precision of quantification. These advanced analytical techniques are indispensable for preclinical and clinical development.

Q & A

Q. What are the standard synthetic routes for (1H-Indol-4-ylmethyl)(propyl)amine, and what critical reaction conditions must be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with alkylation of 1H-indole-4-carbaldehyde using propylamine under reductive amination conditions (e.g., sodium cyanoborohydride in methanol). Key steps include:

- Alkylation : Introducing the propylamine chain via nucleophilic substitution or reductive amination.

- Purification : Column chromatography or recrystallization to isolate the product.

- Critical Conditions : Temperature control (0–25°C), inert atmosphere (N₂), and solvent selection (e.g., ethanol or dichloromethane) to minimize side reactions .

Q. Which analytical techniques are essential for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and amine protonation states.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray Crystallography : For absolute configuration determination, using SHELX software (e.g., SHELXL for refinement) to resolve crystal packing and bond angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from variations in experimental models (e.g., cell lines vs. in vivo assays). To address this:

- Comparative Studies : Use standardized assays (e.g., enzyme inhibition IC₅₀ comparisons) across derivatives.

- Structural-Activity Relationship (SAR) Analysis : Modify substituents (e.g., indole ring halogens or propyl chain length) and correlate changes with activity trends (see Table 1 for an example framework) .

Table 1 : Example SAR for Indole Derivatives

| Substituent Position | Activity (IC₅₀, nM) | Selectivity Ratio |

|---|---|---|

| 4-Bromo | 120 ± 15 | 5:1 (Target A:B) |

| 5-Fluoro | 85 ± 10 | 3:1 (Target A:B) |

Q. What computational strategies are employed to predict the interaction between this compound and neurotransmitter receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding (e.g., dopamine D₂/D₃ receptors). Focus on hydrogen bonding with conserved residues (e.g., Asp110 in D₂R).

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How does the stereoelectronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The indole nitrogen’s lone pair and propylamine’s basicity dictate reactivity:

- Buchwald-Hartwig Amination : Optimize Pd catalysts (e.g., Pd₂(dba)₃ with Xantphos) for C–N bond formation.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance amine nucleophilicity.

- Monitoring : Use TLC or HPLC to track reaction progress and byproduct formation .

Methodological Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.